molecular formula C9H17ClN2O B1602887 2-Methyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride CAS No. 848580-34-7

2-Methyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride

Cat. No. B1602887
M. Wt: 204.7 g/mol
InChI Key: NXWCXLOJJCLDBX-UHFFFAOYSA-N
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Description

2-Methyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride, also known as MDL-100,466, is a synthetic compound that has been developed for research purposes. It is a potent and selective antagonist of the neurokinin-1 (NK1) receptor, which is involved in the regulation of pain, inflammation, and other physiological processes.

Scientific Research Applications

Antihypertensive Activity

2-Methyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride derivatives have been synthesized and evaluated for their antihypertensive properties. Studies have demonstrated that certain derivatives exhibit significant antihypertensive effects through alpha-adrenergic receptor antagonism, suggesting potential applications in managing hypertension (Caroon et al., 1981).

T-Type Calcium Channel Antagonists

This compound has also been explored for its role as a T-type calcium channel antagonist. Research indicates that appropriately substituted derivatives can inhibit T-type calcium channels with modest selectivity over L-type channels, highlighting its potential in therapeutic interventions for conditions modulated by calcium channel activity (Fritch & Krajewski, 2010).

ORL1 (Orphanin FQ/Nociceptin) Receptor Agonists

The compound has been foundational in the development of high-affinity, non-peptide agonists for the ORL1 receptor. Such agonists exhibit significant selectivity and potency, suggesting the compound's relevance in researching pain modulation and other neurophysiological processes (Röver et al., 2000).

CCR4 Antagonists

Research into 2,8-diazaspiro[4.5]decan-1-one derivatives has led to the discovery of potent CCR4 antagonists, capable of inducing receptor endocytosis. This finding opens avenues for developing therapies targeting conditions associated with CCR4-mediated pathways, such as allergic diseases and certain types of cancer (Shukla et al., 2016).

Synthesis Techniques and Applications

Further studies have focused on the synthesis techniques and broader applications of the compound, including its role as a synthetic intermediate in organic chemistry, highlighting its versatility in the synthesis of pharmaceutical intermediates, liquid crystals, and insecticides (Feng-bao, 2006).

properties

IUPAC Name

2-methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c1-11-7-4-9(8(11)12)2-5-10-6-3-9;/h10H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWCXLOJJCLDBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(C1=O)CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620327
Record name 2-Methyl-2,8-diazaspiro[4.5]decan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride

CAS RN

848580-34-7
Record name 2-Methyl-2,8-diazaspiro[4.5]decan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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